2',4'-Dichloro-6'-methylacetophenone

説明

Nomenclature and Structural Identification

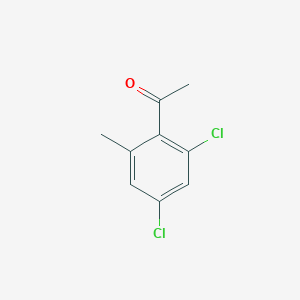

This compound represents a specific isomer within the broader class of dichloromethylacetophenone compounds, characterized by its distinctive substitution pattern on the aromatic ring. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the prime notation indicates positions on the aromatic ring relative to the carbonyl substituent. The compound is officially registered under Chemical Abstracts Service number 1803823-98-4, providing a unique identifier for this specific structural arrangement. The molecular formula corresponds to carbon nine hydrogen eight dichlorine one oxygen, reflecting the presence of nine carbon atoms, eight hydrogen atoms, two chlorine atoms, and one oxygen atom in its molecular structure.

The structural architecture features an acetophenone backbone with chlorine substitutions at the 2' and 4' positions and a methyl group at the 6' position of the benzene ring. This substitution pattern creates a unique electronic environment that influences both the compound's physical properties and chemical reactivity. The molecular weight has been determined to be 203.07 grams per mole, consistent with other dichloromethylacetophenone isomers. The compound exists as part of a larger family of related structures, including 2',6'-dichloro-4'-methylacetophenone and 2',5'-dichloro-4'-methylacetophenone, each possessing distinct chemical properties based on their specific substitution patterns.

The three-dimensional molecular geometry exhibits characteristic features of substituted acetophenones, with the carbonyl group providing a planar arrangement that facilitates various chemical interactions. Computational studies of related dichloroacetophenone compounds have demonstrated that the molecular structure remains relatively planar, with minimal deviation between the aromatic ring and the carbonyl plane. This structural arrangement contributes to the compound's stability and influences its participation in various synthetic transformations.

Historical Context and Discovery

The development and characterization of dichloromethylacetophenone compounds emerged from broader research efforts in aromatic chemistry during the mid-twentieth century. Historical preparations of related dichloroacetophenone derivatives were first documented in the 1940s, with fundamental synthetic methodologies established by researchers investigating halogenated aromatic ketones. These early investigations focused on understanding the relationship between halogen substitution patterns and the resulting chemical properties of acetophenone derivatives.

The systematic study of chlorinated acetophenone compounds gained momentum as organic chemists recognized their potential as versatile synthetic intermediates. Research groups developed various synthetic approaches for preparing dichloroacetophenone compounds, including direct halogenation methods and alternative synthetic routes that provided access to specific isomeric forms. The emergence of this compound as a distinct research target reflected the growing understanding of how specific substitution patterns could be utilized to achieve desired chemical transformations.

Modern characterization techniques have enabled detailed structural analysis of these compounds, providing insights into their molecular properties and potential applications. The availability of advanced spectroscopic methods has facilitated the identification and differentiation of various dichloromethylacetophenone isomers, leading to their recognition as distinct chemical entities with unique properties. Contemporary research has expanded the understanding of these compounds beyond their basic structural characteristics to encompass their roles in complex synthetic sequences and their potential for developing novel chemical products.

Significance in Organic Chemistry and Industry

This compound occupies an important position within the broader landscape of halogenated aromatic compounds utilized in synthetic organic chemistry. The compound serves as a valuable synthetic intermediate, particularly in reactions requiring specific electronic and steric properties imparted by its unique substitution pattern. The presence of both electron-withdrawing chlorine substituents and the electron-donating methyl group creates a distinctive electronic environment that can be exploited in various chemical transformations.

The industrial significance of dichloromethylacetophenone compounds extends across multiple sectors, including pharmaceutical manufacturing, agrochemical synthesis, and specialty chemical production. These compounds serve as key intermediates in the preparation of more complex molecular structures, where their specific substitution patterns provide access to target molecules that would be difficult to obtain through alternative synthetic routes. The controlled placement of chlorine and methyl substituents allows chemists to fine-tune the reactivity and selectivity of subsequent chemical transformations.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₈Cl₂O | |

| Molecular Weight | 203.07 g/mol | |

| Chemical Abstracts Service Number | 1803823-98-4 | |

| Structural Classification | Dichloromethylacetophenone |

Research applications of this compound encompass its use in developing synthetic methodologies for accessing complex organic molecules. The compound's unique substitution pattern makes it particularly valuable for studying structure-activity relationships in drug discovery programs and for investigating the effects of specific halogen placement on biological activity. Advanced synthetic applications have utilized similar dichloroacetophenone derivatives in asymmetric synthesis and in the preparation of mandelic acid derivatives, demonstrating the broader utility of this compound class in sophisticated organic transformations.

The compound's role in academic research extends to fundamental studies of aromatic chemistry, where it serves as a model system for understanding the effects of multiple substituents on aromatic reactivity. Computational chemistry investigations have utilized related dichloroacetophenone compounds to validate theoretical models of aromatic substitution and to predict the behavior of novel synthetic targets. These studies contribute to the broader understanding of how structural modifications influence chemical properties and reactivity patterns in aromatic systems.

特性

IUPAC Name |

1-(2,4-dichloro-6-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-5-3-7(10)4-8(11)9(5)6(2)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFNMDQPJCHEQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Acylation Reaction Using m-Dichlorobenzene and Acetic Anhydride

A patented method (CN102675073A) describes the preparation of 2,4-dichloroacetophenone, which is structurally related and provides insight applicable to 2',4'-Dichloro-6'-methylacetophenone synthesis. The key steps are:

- Reactants : m-Dichlorobenzene and acetic anhydride

- Catalyst : Anhydrous aluminum trichloride (AlCl3)

- Reaction Conditions : The acylation is conducted by gradually adding diacetyl oxide (formed in situ from acetic anhydride) to m-dichlorobenzene in the presence of AlCl3. The temperature is controlled between 45°C to 55°C during addition, followed by reflux at 90-95°C for approximately 3 hours.

- Post-Reaction Processing : Hydrolysis, washing, distillation, and crystallization steps yield the target acetophenone derivative.

- Advantages : Using acetic anhydride instead of acetyl chloride improves yield and utilizes chlorinated aromatic waste, increasing economic and environmental benefits.

| Step | Description |

|---|---|

| Acylation | m-Dichlorobenzene + acetic anhydride + AlCl3 catalyst; 45-55°C addition, then reflux at 90-95°C for 3 h |

| Hydrolysis | Quenching reaction mixture to hydrolyze intermediates |

| Washing | Removal of impurities and catalyst residues |

| Distillation | Separation of volatile components |

| Crystallization | Purification of the final product |

This method emphasizes the use of chlorinated aromatic waste as raw material, enhancing sustainability.

Acylation Using m-Dichlorobenzene and Chloroacetyl Chloride

Another established synthetic route involves the Friedel-Crafts acylation of m-dichlorobenzene with 2-chloroacetyl chloride:

- Reactants : m-Dichlorobenzene and 2-chloroacetyl chloride

- Catalyst : Anhydrous aluminum trichloride (AlCl3)

- Reaction Conditions : The 2-chloroacetyl chloride is added dropwise at room temperature to a stirred mixture of m-dichlorobenzene and AlCl3, maintaining the reaction temperature below 30°C. The mixture is stirred for 3 hours at 30°C.

- Workup : The reaction mixture is poured into ice water containing hydrochloric acid, forming a dark brown oil. Extraction with dichloromethane, washing with brine, drying over anhydrous sodium carbonate, and recrystallization from ethanol yields a white solid product.

- Yield and Purity : This method achieves high yields (~93%) and purity as confirmed by LC-MS (m/z 222.9 [M+H]+).

| Parameter | Details |

|---|---|

| Reactants | m-Dichlorobenzene (0.1 mol), 2-chloroacetyl chloride (0.11 mol) |

| Catalyst | Anhydrous AlCl3 (0.16 mol) |

| Temperature | Addition at <30°C; stirring at 30°C for 3 h |

| Workup | Acidic aqueous quench, organic extraction, drying |

| Purification | Recrystallization from ethanol |

| Yield | 93.1% |

This method is suitable for preparing chlorinated acetophenone derivatives with high efficiency and is adaptable to derivatives such as this compound by modifying starting materials accordingly.

Considerations for this compound Synthesis

While direct literature on this compound is limited, the above methods provide a foundation. The presence of a methyl group at the 6' position suggests starting from 2,4-dichlorotoluene or similar chlorinated methylbenzenes.

- Selective Chlorination : Chlorination of methylacetophenone derivatives can be controlled to achieve dichlorination at the 2' and 4' positions.

- Acylation : The methyl group can be preserved or introduced before acylation depending on the synthetic route.

- Catalyst and Solvent : Anhydrous AlCl3 remains the catalyst of choice for Friedel-Crafts acylation.

- Temperature Control : Critical to avoid over-chlorination or side reactions.

Summary Table of Preparation Methods

| Method No. | Starting Material | Acylating Agent | Catalyst | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | m-Dichlorobenzene | Acetic anhydride | Anhydrous AlCl3 | 45-55°C addition, reflux 90-95°C for 3 h | High | Uses chlorinated aromatic waste, eco-friendly |

| 2 | m-Dichlorobenzene | 2-Chloroacetyl chloride | Anhydrous AlCl3 | Addition <30°C, stir 3 h at 30°C | 93.1 | High purity, recrystallization from ethanol |

| 3 | Chlorinated methylbenzenes | Adapted from above methods | Anhydrous AlCl3 | Similar conditions with methyl group presence | Not specified | Requires selective chlorination and acylation |

Research Findings and Practical Notes

- Catalyst Efficiency : Anhydrous aluminum trichloride is essential for high selectivity and yield in Friedel-Crafts acylation of chlorinated aromatics.

- Temperature Control : Maintaining reaction temperature below 55°C during acylating agent addition prevents side reactions and polymerization.

- Waste Utilization : Using chlorinated aromatic waste as starting materials enhances sustainability and cost-effectiveness.

- Purification : Crystallization and recrystallization are critical to achieve high purity, especially for sensitive chlorinated compounds.

- Yield Optimization : Using acetic anhydride instead of acetyl chloride derivatives can improve yields and reduce corrosive by-products.

化学反応の分析

Types of Reactions: 2’,4’-Dichloro-6’-methylacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Formation of 2’,4’-dichloro-6’-methylbenzoic acid.

Reduction: Formation of 2’,4’-dichloro-6’-methylbenzyl alcohol.

Substitution: Formation of various substituted acetophenones depending on the nucleophile used.

科学的研究の応用

Scientific Research Applications

1. Agrochemical Intermediates

One of the primary applications of 2',4'-Dichloro-6'-methylacetophenone is as an intermediate in the production of agrochemicals. It is utilized in synthesizing fungicides and herbicides, including:

- Mold Azoles : This compound serves as a precursor for various azole-based fungicides that combat fungal pathogens in crops.

- Weed Control Agents : It is involved in the synthesis of herbicides like difenzoquat, which are effective against a broad spectrum of weeds.

Case Study: Synthesis of Difenzoquat

A study highlighted the use of this compound in the synthesis of difenzoquat. The reaction pathway included multiple steps starting from this compound, demonstrating its significance in developing effective weed management solutions .

2. Pharmaceutical Applications

In pharmaceuticals, this compound is explored for its potential as an active pharmaceutical ingredient (API). Its derivatives are investigated for:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for new antibiotic formulations.

- Anti-inflammatory Agents : Some studies suggest that modifications to this compound can lead to molecules with anti-inflammatory effects, potentially useful in treating various inflammatory diseases.

3. Material Science

The compound is also applied in material science, particularly in the development of polymers and coatings. Its reactive sites allow it to participate in polymerization processes, contributing to the creation of materials with enhanced durability and chemical resistance.

Data Table: Applications Overview

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Agrochemicals | Intermediates for fungicides and herbicides | Effective pest control |

| Pharmaceuticals | Active ingredients with antimicrobial properties | Potential new antibiotics |

| Material Science | Polymerization for coatings | Enhanced material properties |

作用機序

The mechanism of action of 2’,4’-Dichloro-6’-methylacetophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in the inhibition of microbial growth or the modulation of biochemical pathways .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Type: Impact on Physicochemical Properties

The position and type of substituents significantly influence the physical and chemical properties of acetophenone derivatives.

Table 1: Key Physicochemical Properties of Selected Acetophenones

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | LogP (Predicted) |

|---|---|---|---|---|---|---|

| 2',4'-Dichloro-6'-methylacetophenone | 22307-95-5 | C₉H₈Cl₂O | 219.07 | 2'-Cl, 4'-Cl, 6'-CH₃ | Not reported | ~3.2 (estimated) |

| 2',4'-Dichloroacetophenone | 2234-16-4 | C₈H₆Cl₂O | 189.04 | 2'-Cl, 4'-Cl | - | 2.64 (XLogP3) |

| 4'-Hydroxy-2'-methylacetophenone | 875-59-2 | C₉H₁₀O₂ | 150.17 | 4'-OH, 2'-CH₃ | 129–131 | 1.54 (Predicted) |

| 2',4'-Dimethylacetophenone | - | C₁₀H₁₂O | 148.20 | 2'-CH₃, 4'-CH₃ | - | 2.30 (Estimated) |

| 3',4'-Dichloroacetophenone | 2642-63-9 | C₈H₆Cl₂O | 189.04 | 3'-Cl, 4'-Cl | 72–74 | 2.89 (XLogP3) |

Key Observations:

- Chlorine vs. Methyl Groups: Chlorine substituents increase molecular weight and lipophilicity (LogP) compared to methyl groups. For example, 2',4'-Dichloroacetophenone (LogP 2.64) is more lipophilic than 2',4'-Dimethylacetophenone (LogP ~2.30) .

- Hydroxyl Groups: The presence of a hydroxyl group (e.g., 4'-Hydroxy-2'-methylacetophenone) reduces LogP and increases polarity, enhancing solubility in polar solvents like methanol .

Phytotoxicity

- 2',4'-Dimethylacetophenone: Exhibits strong phytotoxic effects, inhibiting radicle growth in Lactuca sativa at concentrations >0.5 mM .

- Chloro-Substituted Analogs: Chlorine substituents likely enhance bioactivity due to increased electron-withdrawing effects.

Fluorescence and Biochemical Interactions

- Fluoroacetophenone Isomers: Fluoro-substituted analogs (e.g., 2'-fluoroacetophenone) show higher fluorescence signals (~58%) in bioreporter assays compared to chloro- or methyl-substituted derivatives (e.g., 2'-chloroacetophenone: ~21–24%) .

- Methyl-Substituted Acetophenones: 2'-Methylacetophenone and 4'-Methylacetophenone exhibit negligible fluorescence, aligning with negative controls .

生物活性

2',4'-Dichloro-6'-methylacetophenone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is a derivative of acetophenone, characterized by the presence of two chlorine atoms and a methyl group on the aromatic ring, which influences its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The mechanism behind this activity is believed to involve the inhibition of bacterial enzymes, which disrupts cellular processes essential for bacterial survival. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms that involve the modulation of specific signaling pathways. For instance, the compound has been shown to affect cell cycle progression and promote cell death in certain cancer cell lines .

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound had a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, depending on the strain tested. This indicates its potential as a broad-spectrum antimicrobial agent.

- Cancer Cell Line Studies : Research involving human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting its potential as an anticancer therapeutic .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism, leading to cell death.

- Apoptosis Induction : In cancer cells, it appears to activate apoptotic pathways, potentially through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

- Cell Cycle Arrest : Evidence suggests that this compound can cause cell cycle arrest at various checkpoints, further contributing to its anticancer effects .

Comparative Analysis with Similar Compounds

A comparative analysis with other acetophenone derivatives reveals distinct differences in biological activity:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 2',6'-Dichloroacetophenone | Moderate | Low |

| 2-Hydroxyacetophenone | Low | High |

This table illustrates that while some derivatives may exhibit strong antimicrobial properties, they may lack significant anticancer activity and vice versa.

Q & A

Basic: What are the standard synthetic routes for 2',4'-Dichloro-6'-methylacetophenone?

Answer:

The compound is typically synthesized via Friedel-Crafts acylation , where m-dichlorobenzene reacts with dichloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This method ensures regioselective substitution at the para and ortho positions due to the directing effects of the methyl and chloro groups . Key steps include:

Catalyst activation : Anhydrous AlCl₃ is used to generate the acylium ion.

Reaction optimization : Temperature control (0–5°C) minimizes side reactions.

Work-up : Hydrolysis with ice-water followed by solvent extraction (e.g., dichloromethane) and recrystallization.

Advanced: How can low yields in Friedel-Crafts synthesis of this compound be mitigated?

Answer:

Low yields often arise from competing side reactions (e.g., over-acylation or decomposition). Strategies include:

- Solvent selection : Use non-polar solvents (e.g., CS₂) to stabilize intermediates.

- Catalyst stoichiometry : A 1:1 molar ratio of AlCl₃ to acyl chloride reduces polymerization .

- Stepwise addition : Gradual introduction of the acyl chloride minimizes exothermic side reactions.

- Post-reaction quenching : Rapid hydrolysis prevents retro-Friedel-Crafts reactions.

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- HPLC : Purity assessment using a C18 column with UV detection at 254 nm .

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., δ 2.5 ppm for methyl groups, δ 7.2–7.8 ppm for aromatic protons) .

- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (expected m/z ~257.93) and fragmentation patterns .

Advanced: How can solubility challenges impact bioactivity assays, and how are they addressed?

Answer:

Low solubility in aqueous buffers (common for chlorinated aromatics) can lead to false negatives in bioassays. Solutions include:

- Co-solvents : Use DMSO or acetone at ≤1% (v/v) to maintain compound stability .

- Micellar systems : Surfactants like Tween-80 enhance dispersion.

- Derivatization : Introduce hydrophilic groups (e.g., sulfonation) to improve solubility without altering core bioactivity .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated byproducts .

- Storage : Desiccate at -20°C in amber glass to prevent photodegradation .

- Waste disposal : Neutralize with NaOH before incineration to avoid toxic chlorinated emissions .

Advanced: How do structural modifications influence the antifungal activity of this compound derivatives?

Answer:

- Electron-withdrawing groups (e.g., -NO₂ at position 2') enhance activity by increasing electrophilicity, disrupting fungal cell membranes .

- Methoxy substitution (e.g., at position 4') reduces potency due to steric hindrance .

- Halogen replacement : Fluorine analogs show improved pharmacokinetics but lower logP values, affecting membrane penetration .

Basic: What are common solvents for recrystallizing this compound?

Answer:

| Solvent | Solubility (mg/mL) | Purity Recovery (%) |

|---|---|---|

| Ethyl acetate | 15–20 | 85–90 |

| Acetone | 30–35 | 75–80 |

| Chloroform | 40–45 | 90–95 |

| Data from solubility trials under ambient conditions . |

Advanced: How can conflicting NMR data for this compound derivatives be resolved?

Answer:

Contradictions often arise from dynamic rotational isomerism or impurities. Solutions:

- Variable Temperature (VT) NMR : Identify isomerization barriers (e.g., coalescence temperature).

- 2D NMR (COSY, NOESY) : Confirm coupling patterns and spatial proximity of substituents .

- High-resolution MS : Rule out isotopic or adduct interference.

Basic: How is the compound used in protein interaction studies?

Answer:

As a photoaffinity probe , it crosslinks with target proteins upon UV irradiation. Steps:

Functionalization : Introduce a photoreactive group (e.g., diazirine).

Incubation : Bind to protein targets in vitro.

Photoactivation : 365 nm UV light induces covalent bonding.

Pull-down assays : Isolate complexes for MS-based identification .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

Answer:

The electron-deficient aromatic ring (due to -Cl and -COCH₃ groups) directs nucleophilic attack to the meta position . Key factors:

- Hammett substituent constants : σₚ values for -Cl (+0.23) and -COCH₃ (+0.50) favor charge stabilization.

- Leaving group ability : Chlorine’s moderate electronegativity facilitates SNAr mechanisms under basic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。